molecular formula C16H18N4O5 B2908400 methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate CAS No. 1251658-28-2

methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate

Cat. No.: B2908400
CAS No.: 1251658-28-2
M. Wt: 346.343
InChI Key: JAYIGKCVNITVDV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester backbone linked to a pyrazole heterocycle via dual acetamido bridges. Its structure features a 3-methoxy-1-methyl-substituted pyrazole core, which confers unique electronic and steric properties. However, its specific biological activity and industrial applications remain underexplored in publicly available literature.

Properties

IUPAC Name

methyl 2-[[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-20-9-11(15(19-20)24-2)14(22)17-8-13(21)18-12-7-5-4-6-10(12)16(23)25-3/h4-7,9H,8H2,1-3H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIGKCVNITVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate acyl chloride in the presence of a base.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison with Pharmacopeial Compounds

Compound Heterocyclic Core Key Substituents Functional Groups
Target Compound Pyrazole 3-Methoxy, 1-methyl, benzoate ester Ester, acetamido
Cephalosporin derivative (PF 43(1)) Thiazole Methoxyimino, aminothiazolyl Carboxylic acid, β-lactam, amide
Thiadiazole derivative (PF 34(1)) Thiadiazole, tetrazole 5-Methyl, tetrazolyl, thioether Carboxylic acid, thioether
  • Heterocyclic Core : Unlike the β-lactam-containing cephalosporins in and , the target compound utilizes a pyrazole ring, which lacks the strained β-lactam moiety critical for antibacterial activity in cephalosporins. The pyrazole’s electron-rich aromatic system may enhance stability under acidic conditions compared to thiazole or thiadiazole cores .
  • Substituents: The 3-methoxy group on the pyrazole contrasts with the methoxyimino group in cephalosporins (), which is known to confer β-lactamase resistance . The benzoate ester in the target compound differs from the carboxylic acid termini in and , suggesting lower aqueous solubility but improved membrane permeability.
  • Functional Groups : The dual acetamido linkages in the target compound resemble the amide bonds in cephalosporins but lack the thiazole- or tetrazole-containing side chains critical for binding penicillin-binding proteins .

Physicochemical Properties

  • Solubility : The benzoate ester likely reduces water solubility compared to the carboxylic acid-terminated cephalosporins (e.g., ~2.5 mg/mL solubility for similar esters vs. >50 mg/mL for carboxylate salts) .
  • Stability : The pyrazole core is less prone to hydrolysis than β-lactam rings but may undergo esterase-mediated cleavage of the benzoate group in biological systems.

Biological Activity

Methyl 2-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be categorized as a pyrazole derivative, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C13H16N4O4\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_4

This indicates the presence of functional groups that contribute to its biological activity, such as carboxamides and methoxy groups.

1. Antimicrobial Activity

Pyrazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that similar compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action: The antimicrobial action is often attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

2. Antifungal Activity

Research has shown that pyrazole carboxamide derivatives can also exhibit antifungal properties. For example, certain derivatives demonstrated notable activity against Candida species, with MIC values indicating effective inhibition .

  • Case Study: A study highlighted the synthesis of a series of pyrazole carboxamides which were tested for antifungal activity, showing promising results against various fungal pathogens .

3. Anti-inflammatory and Analgesic Effects

Pyrazole compounds are well-documented for their anti-inflammatory and analgesic effects. The presence of specific substituents on the pyrazole ring can enhance these activities.

  • Research Findings: In vitro studies have shown that pyrazole derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins, contributing to their therapeutic potential in treating inflammatory disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the pyrazole ring significantly affect the biological activity.

SubstituentBiological ActivityReference
MethoxyEnhanced antifungal activity
CarboxamideIncreased antimicrobial potency
AcetamidoImproved anti-inflammatory effects

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